molecular formula C17H24N2O3 B5482829 ethyl 4-{[(3-methyl-1-piperidinyl)acetyl]amino}benzoate

ethyl 4-{[(3-methyl-1-piperidinyl)acetyl]amino}benzoate

Cat. No.: B5482829
M. Wt: 304.4 g/mol
InChI Key: FUPHKWISZAZQMD-UHFFFAOYSA-N
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Description

The compound “ethyl 4-{[(3-methyl-1-piperidinyl)acetyl]amino}benzoate” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the piperidine ring and the ethyl, acetyl, and benzoate groups attached to it. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in the molecule. For example, the piperidine ring might undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many piperidine derivatives have biological activity and are used in pharmaceuticals .

Future Directions

Future research could explore the potential uses of this compound, particularly in the pharmaceutical industry given the presence of the piperidine ring . Further studies could also investigate its synthesis, properties, and safety.

Properties

IUPAC Name

ethyl 4-[[2-(3-methylpiperidin-1-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-3-22-17(21)14-6-8-15(9-7-14)18-16(20)12-19-10-4-5-13(2)11-19/h6-9,13H,3-5,10-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPHKWISZAZQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCCC(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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